3-Bromopyridine

Vue d'ensemble

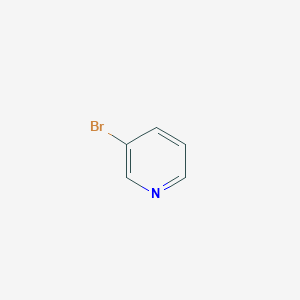

Description

3-Bromopyridine (3-BP, C₅H₄BrN) is a halogenated pyridine derivative with significant applications in pharmaceutical, agrochemical, and materials chemistry. It serves as a versatile precursor in cross-coupling reactions, ligand design, and catalysis. Its biological relevance includes antidepressant and antibacterial activities, while its coordination chemistry with transition metals (e.g., Ni, Cd, Zn) enables the formation of polymorphic and isomer complexes . 3-BP’s reactivity is influenced by the electron-withdrawing bromine substituent at the 3-position, which enhances its utility in synthesizing heterocyclic compounds and functional materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromopyridine involves mixing pyridine with a hydrobromic acid solution and carrying out a reaction under the action of hydrogen peroxide. This process produces a crude product, which is then purified to obtain this compound . Another method involves the bromination of pyridine using bromine and sodium nitrite, followed by neutralization and extraction .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of cheap and readily available reagents, along with the simplicity of the one-step reaction, makes this method cost-effective and suitable for industrial applications .

Analyse Des Réactions Chimiques

Reaction with Sodium Amide (NaNH₂)

3-Bromopyridine undergoes dehydrohalogenation with NaNH₂ in liquid ammonia, forming a reactive pyridyne intermediate (benzyne analog). This intermediate can be attacked at either C3 or C4, yielding a mixture of 3-aminopyridine and 4-aminopyridine (Figure 1) .

Mechanism :

- Deprotonation : NaNH₂ abstracts a β-hydrogen adjacent to Br, forming a carbanion.

- Elimination : Bromide leaves, generating a pyridyne intermediate.

- Addition : Amide ion attacks at C3 or C4, leading to regioisomeric products.

Conditions :

Palladium-Catalyzed Coupling

This compound participates in Pd-mediated reactions, enabling C–C bond formation:

Key Insight : Electron-withdrawing pyridine ring enhances oxidative addition efficiency in Pd catalysis .

Regioselective Arylation

This compound reacts with Grignard reagents (e.g., RMgX) via a CuI-catalyzed pathway, yielding 3-arylpyridines with >90% regioselectivity .

Conditions :

- Catalyst: CuI (10 mol%)

- Solvent: THF, 0°C → RT

- Example: Reaction with p-tolylMgBr gives 3-(p-tolyl)pyridine (87% yield) .

Lithiation

This compound undergoes directed lithiation at C4 using LDA, followed by electrophilic quenching to afford 4-substituted pyridines (e.g., boronic acids, aldehydes) .

Adsorption on Cu(100)

This compound chemisorbs on Cu(100) via the nitrogen lone pair. On oxygen-precovered Cu(100), C–Br bond cleavage occurs, forming pyridyloxy species (Figure 2) .

Key Findings :

- Br dissociates at 200 K, leaving adsorbed pyridyl.

- O₂ precoverage lowers activation energy for C–Br scission .

Base-Catalyzed Isomerization

Under strong base (e.g., KOtBu), this compound isomerizes to 4-bromopyridine via a pyridyne intermediate (Figure 3) .

Conditions :

Photocatalytic Dehalogenation

Amphiphilic polymeric nanoparticles facilitate light-driven debromination, yielding pyridine via radical intermediates .

Conditions :

- Catalyst: Single-chain polymeric nanoparticles (SCPNs)

- Light: UV (365 nm)

- Efficiency: >95% conversion in 2 h .

Pharmaceutical Intermediates

This compound is a precursor to:

- Lorcaserin (obesity drug): Via Suzuki coupling .

- Antiviral agents : Through Buchwald-Hartwig amination .

Table 2: Surface Reaction Pathways on Cu(100)

| Surface Condition | Reaction Pathway | Product | Temperature | Ref. |

|---|---|---|---|---|

| Clean Cu(100) | Molecular adsorption | Intact this compound | 150 K | |

| O/Cu(100) | C–Br cleavage → Pyridyl + Br | Pyridyloxy species | 200 K |

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Bromopyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of:

- Antidepressants : It is an important precursor for the synthesis of zimeldine, a thymoleptic hydrochloride used in treating depression .

- Neurological Drugs : The compound is also utilized in the synthesis of preclamol, which is used for treating neurological disorders .

- Antibiotics : It plays a role in the synthesis of Balofloxacin, an antibiotic used to treat bacterial infections .

Agrochemical Applications

In the agrochemical sector, this compound is used to develop various pesticides and herbicides. Its brominated structure enhances biological activity and efficacy against pests. The compound's ability to act as a building block for more complex molecules makes it valuable in designing new agrochemicals .

Material Science Applications

This compound has found applications in materials science, particularly in the development of photovoltaic materials. Its unique electronic properties contribute to the efficiency of solar cells and other electronic devices .

Synthetic Methods

The synthesis of this compound has been optimized through various methods:

- Bromination of Pyridine : Traditional methods involve brominating pyridine under high temperatures and acidic conditions. Recent advancements have led to more efficient methods that require milder conditions and higher yields .

- Heterogenized Catalysis : Recent studies have explored using this compound as a catalyst for biomass conversion processes, demonstrating its effectiveness in producing fuel precursors from renewable resources .

Case Study 1: Synthesis of 3-Pyridine Boronic Acid

A study demonstrated the effective lithiation of this compound to synthesize 3-pyridine boronic acid, which is crucial for various cross-coupling reactions in organic synthesis. This method highlights the compound's utility as a versatile building block in synthetic chemistry .

Case Study 2: Trimerization Reactions

Research has shown that heterogenized phosphotungstic acid combined with this compound can efficiently catalyze the trimerization of biomass-derived compounds. This application not only showcases its role in green chemistry but also emphasizes its potential for sustainable fuel production .

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds Derived |

|---|---|---|

| Pharmaceuticals | Antidepressants, Neurological drugs | Zimeldine, Preclamol |

| Agrochemicals | Pesticides and herbicides | Various brominated agrochemicals |

| Material Science | Photovoltaic materials | Solar cell components |

| Organic Synthesis | Building block for complex organic molecules | 3-Pyridine boronic acid |

Mécanisme D'action

The mechanism of action of 3-Bromopyridine involves its ability to act as a substrate in various catalytic reactions. It interacts with palladium catalysts to form intermediate complexes, which then undergo further transformations to yield the desired products . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents being introduced.

Comparaison Avec Des Composés Similaires

Reactivity in Organic Reactions

Cross-Coupling Reactions

3-Bromopyridine exhibits intermediate reactivity among halopyridines. In Mizoroki–Heck reactions, 3-iodopyridine outperforms 3-BP (60% vs. moderate yields), while 3-chloropyridine is unreactive under identical conditions. This trend reflects the halogen’s leaving-group ability (I > Br > Cl) . In nickel-catalyzed cross-electrophile coupling, 3-BP derivatives achieve up to 86% yield with electron-donating substituents, outperforming sterically hindered analogs (e.g., 2-bromopyridines) .

Table 1: Reactivity of Halopyridines in Cross-Coupling Reactions

Coordination Chemistry

3-BP forms distinct coordination complexes compared to other halopyridines. With Ni(NCS)₂, 3-BP generates polymorphic chain structures (e.g., Ni(NCS)₂(3-BP)₂), whereas 3-chloro- and this compound yield 1D polymeric chains upon thermal decomposition. In contrast, methyl-substituted pyridines (e.g., 3-methylpyridine) favor discrete tetrahedral complexes due to steric effects .

Table 2: Structural Outcomes in Coordination Chemistry

Thermal Behavior

Thermogravimetric analysis (TGA) of Ni-3-BP complexes reveals stepwise ligand loss, with 3-BP ligands removed at higher temperatures (Δmcalc = 39.2–60.0%) compared to solvent molecules (e.g., H₂O: Δmcalc = 6.8%) . Similar studies on 3-chloropyridine complexes show analogous decomposition pathways but differ in intermediate stability .

Spectroscopic Characteristics

3-BP exhibits unique vibrational modes in IR and Raman spectroscopy. The C-Br stretching vibration in 3-BP is distinct from 2-bromopyridine and chloropyridines, aiding structural differentiation .

Electronic and Steric Effects

The bromine substituent in 3-BP exerts a stronger electron-withdrawing effect than chlorine, modulating its reactivity in catalysis. However, steric effects are less pronounced than in 2-substituted pyridines, allowing broader applicability in ligand design .

Activité Biologique

3-Bromopyridine is a halogenated derivative of pyridine that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

This compound (CHBrN) is characterized by a bromine atom substituted at the third position of the pyridine ring. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies have illustrated that this compound can inhibit the production of pro-inflammatory cytokines. It has been shown to downregulate TNF-α and IL-6 in macrophages, indicating potential use in treating inflammatory diseases .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound derivatives. For example, one study reported that certain derivatives induced apoptosis in cancer cell lines such as HeLa and MCF-7, with IC values as low as 10 µM . The mechanism involves the activation of caspase pathways, leading to cell cycle arrest.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been identified as an inhibitor of phospholipase A2 (PLA2), which plays a critical role in inflammatory processes. The binding affinity was comparable to known inhibitors like nimesulide .

- Receptor Modulation : Some studies suggest that this compound may act on neurotransmitter receptors, influencing pathways related to mood disorders and neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that it could serve as a potential lead compound for developing new antimicrobial agents .

- Anti-inflammatory Mechanism : In a controlled experiment, macrophages treated with this compound displayed reduced levels of nitric oxide production upon LPS stimulation, suggesting its role as an anti-inflammatory agent .

- Cancer Cell Studies : A series of experiments on breast cancer cell lines revealed that treatment with this compound derivatives resulted in significant apoptosis and cell cycle arrest at the G1 phase, emphasizing its potential as an anticancer drug .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize reaction conditions for cross-coupling reactions involving 3-bromopyridine?

- Methodological Answer : To optimize cross-coupling reactions (e.g., Mizoroki-Heck or Suzuki-Miyaura), systematically vary parameters such as catalyst loading (e.g., PdCl₂(PPh₃)₂ at 0.04 equiv.), solvent (DMF for high-temperature stability), and alkene stoichiometry (3 equiv. relative to this compound). Active machine learning frameworks can prioritize high-yield conditions by iteratively screening reaction variables, reducing experimental burden while accounting for error rates in high-productivity reactions .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS-compliant protocols: use flame-resistant gloves, eye protection, and sealed containers to avoid ignition (flammable liquid classification, H226). Ensure proper ventilation to mitigate inhalation risks (H311/H315). In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For synthesis protocols requiring inert atmospheres, employ argon-purged reactors to prevent combustion .

Q. How does the pKa of this compound influence its reactivity in acid-base reactions?

- Methodological Answer : The pKa of this compound (2.84 at 25°C) indicates weak basicity compared to pyridine (pKa 5.25). This lower basicity reduces nucleophilicity in protonation-dependent reactions. In metal complexation, the electron-withdrawing bromine substituent enhances ligand lability, which can be leveraged to design catalysts with tunable dissociation rates .

Advanced Research Questions

Q. How does the position of the bromine substituent in this compound affect fragmentation patterns in metastable ion studies?

- Methodological Answer : The bromine atom's meta position relative to nitrogen in the pyridine ring alters internal energy distribution during ionization. Use metastable ion spectra and kinetic energy release (KER) measurements to differentiate fragment ions (e.g., C₅H₄N⁺). Computational modeling (e.g., MINDO/3) can map potential energy surfaces to predict fragmentation pathways and validate experimental KER data .

Q. What computational strategies can elucidate the role of this compound ligands in Grubbs-type catalyst activation?

- Methodological Answer : Density functional theory (DFT) calculations reveal that this compound ligands dissociate more readily than pyridine due to elongated Ru-N bonds (2.398 Å vs. 2.221 Å). Simulate two-step dissociation pathways to compare Gibbs energy barriers for ligand loss cis vs. trans to the N-heterocyclic carbene (NHC) moiety. This predicts faster initiation rates in olefin metathesis, as observed experimentally .

Q. How can active machine learning reduce experimental redundancy in high-throughput screening of this compound derivatives?

- Methodological Answer : Implement iterative experimental design by training models on initial datasets (e.g., 60% zero-yield reactions). Prioritize reactions with high uncertainty or predicted yields >80% to minimize redundant trials. For example, subsample Suzuki coupling data to focus on non-zero yield conditions, reducing resource expenditure while maintaining predictive accuracy .

Propriétés

IUPAC Name |

3-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPYPOZNGOXYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060819 | |

| Record name | 3-Bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Needles; [Hawley] Colorless liquid; [MSDSonline] | |

| Record name | Pyridine, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

51 °C | |

| Record name | 3-Bromopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.75 [mmHg] | |

| Record name | 3-Bromopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-55-1 | |

| Record name | 3-Bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BROMOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMN8H2XE9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.